

# Application Notes: Rheological Characterization of Pistacia vera Seed Oil for Cosmetic Applications

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Pistacia vera (pistachio) seed oil is a valuable ingredient in cosmetic formulations due to its rich composition of fatty acids, antioxidants, and vitamin E.[1] These components contribute to its emollient, moisturizing, and anti-inflammatory properties.[1][2] The rheological profile of a cosmetic oil is a critical determinant of its performance, influencing texture, spreadability, and stability of the final product. This document provides a detailed overview of the rheological characterization of **Pistacia vera seed oil**, offering insights into its behavior under various conditions relevant to cosmetic applications.

# Chemical Composition and its Influence on Rheology

The rheological properties of **Pistacia vera seed oil** are intrinsically linked to its chemical composition, primarily its fatty acid profile. The oil is predominantly composed of monounsaturated and polyunsaturated fatty acids, with oleic and linoleic acids being the most abundant. The presence of saturated fatty acids like palmitic and stearic acid, though in smaller quantities, also contributes to the oil's viscosity and texture.

Table 1: Typical Fatty Acid Composition of Pistacia vera Seed Oil



Fatty Acid	Туре	Percentage Range (%)
Oleic Acid (C18:1)	Monounsaturated	52.5 - 77.0
Linoleic Acid (C18:2)	Polyunsaturated	13.7 - 37.2
Palmitic Acid (C16:0)	Saturated	4.6 - 10.3
Stearic Acid (C18:0)	Saturated	0.1 - 2.1
Palmitoleic Acid (C16:1)	Monounsaturated	0.6 - 1.2
Linolenic Acid (C18:3)	Polyunsaturated	0.3 - 0.4

Source:[3][4][5]

The high percentage of unsaturated fatty acids generally results in a lower viscosity compared to oils rich in saturated fats, contributing to a lighter feel on the skin.

# **Rheological Properties**

The flow behavior of **Pistacia vera seed oil** is a key factor in its application in cosmetics. Like most vegetable oils, it is expected to exhibit Newtonian behavior at typical processing and application temperatures, meaning its viscosity is independent of the shear rate.[6][7][8]

# **Viscosity**

Viscosity is a measure of a fluid's resistance to flow. For cosmetic oils, viscosity affects the product's feel, absorption, and how it combines with other ingredients.

Table 2: Estimated Viscosity of **Pistacia vera Seed Oil** at Different Temperatures (at a constant shear rate)

Temperature (°C)	Estimated Dynamic Viscosity (Pa·s)
10	0.120
25	0.065
40	0.035



Note: These are estimated values based on the typical behavior of vegetable oils. Actual values may vary depending on the specific composition of the oil.

As with other oils, the viscosity of **Pistacia vera seed oil** is expected to decrease with an increase in temperature.[9]

Table 3: Estimated Viscosity of **Pistacia vera Seed Oil** at Different Shear Rates (at 25°C)

Shear Rate (s <sup>-1</sup> )	Estimated Dynamic Viscosity (Pa·s)
10	0.065
50	0.065
100	0.065

Note: These are estimated values assuming Newtonian behavior. Minor shear thinning may be observed at very high shear rates.

#### **Viscoelasticity**

Viscoelasticity describes materials that exhibit both viscous and elastic characteristics when undergoing deformation. For cosmetic oils, understanding viscoelastic properties can provide insights into the structure and stability of formulations. The storage modulus (G') represents the elastic (solid-like) component, while the loss modulus (G") represents the viscous (liquid-like) component.[10][11] For a pure oil, it is expected that G" will be significantly larger than G' at lower frequencies, indicating a predominantly liquid-like behavior.

Table 4: Estimated Viscoelastic Properties of Pistacia vera Seed Oil at 25°C

Frequency (Hz)	Estimated Storage Modulus (G') (Pa)	Estimated Loss Modulus (G") (Pa)
0.1	0.001	0.04
1.0	0.01	0.4
10.0	0.1	4.0



Note: These are estimated values. The dominance of G" over G' is indicative of the oil's liquid state.

# **Protocols for Rheological Characterization**

The following are detailed protocols for the rheological analysis of **Pistacia vera seed oil**.

### **Protocol 1: Determination of Viscosity**

Objective: To measure the dynamic viscosity of **Pistacia vera seed oil** as a function of temperature and shear rate.

Apparatus: Rotational rheometer with a cone-plate or parallel-plate geometry. A temperature control unit is required.

#### Procedure:

- Sample Preparation: Ensure the oil sample is free of air bubbles and has been equilibrated to the starting temperature of the experiment.
- Instrument Setup:
  - Install the appropriate geometry (e.g., 40 mm parallel plate).
  - Set the gap to the recommended distance (e.g., 1 mm).
  - Calibrate the instrument according to the manufacturer's instructions.
- Sample Loading:
  - Carefully place an adequate amount of the oil sample onto the lower plate.
  - Lower the upper geometry to the set gap, ensuring the sample spreads evenly to the edge of the geometry without overflowing.
  - Trim any excess sample from the edge of the geometry.
- Temperature Equilibration: Allow the sample to equilibrate at the desired temperature for a sufficient time (e.g., 5 minutes) before starting the measurement.



- Measurement Flow Curve (Viscosity vs. Shear Rate):
  - Perform a shear rate sweep from a low to a high shear rate (e.g., 1 to 100 s<sup>-1</sup>) at a constant temperature (e.g., 25°C).
  - Record the viscosity at predefined shear rate intervals.
- Measurement Temperature Sweep (Viscosity vs. Temperature):
  - Perform a temperature ramp from a lower to a higher temperature (e.g., 10°C to 40°C) at a constant shear rate (e.g., 10 s<sup>-1</sup>).
  - Record the viscosity at defined temperature intervals.
- Data Analysis: Plot the viscosity as a function of shear rate and temperature.

#### **Protocol 2: Determination of Viscoelastic Properties**

Objective: To determine the storage modulus (G') and loss modulus (G") of **Pistacia vera seed** oil as a function of frequency.

Apparatus: Rotational rheometer with a cone-plate or parallel-plate geometry, capable of performing oscillatory measurements. A temperature control unit is required.

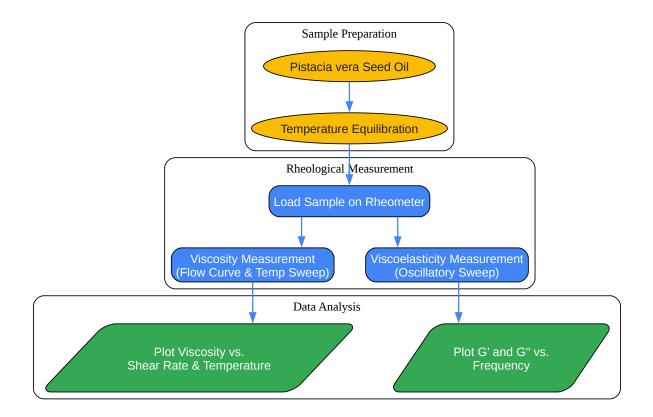
#### Procedure:

- Sample Preparation and Loading: Follow steps 1-4 from Protocol 1.
- Determination of the Linear Viscoelastic Region (LVER):
  - Perform a strain sweep at a constant frequency (e.g., 1 Hz) to identify the range of strain where G' and G" are independent of the applied strain.
  - Select a strain value within the LVER for the subsequent frequency sweep.
- Measurement Frequency Sweep:
  - Perform a frequency sweep from a low to a high frequency (e.g., 0.1 to 10 Hz) at a constant strain (from the LVER) and constant temperature (e.g., 25°C).



- Record G' and G" at predefined frequency intervals.
- Data Analysis: Plot G' and G" as a function of frequency.

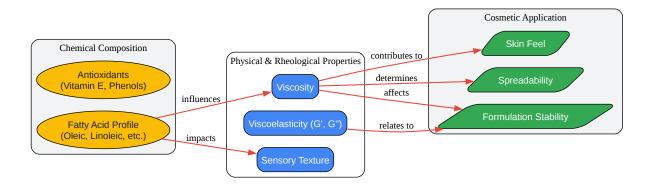
#### **Visualizations**



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Caption: Experimental workflow for the rheological characterization of **Pistacia vera seed oil**.





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Caption: Relationship between the chemical composition and rheological properties of **Pistacia vera seed oil** in cosmetic applications.

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